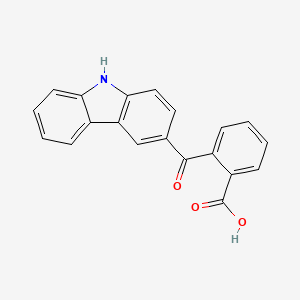

2-(9H-Carbazole-3-carbonyl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

65177-76-6 |

|---|---|

Molecular Formula |

C20H13NO3 |

Molecular Weight |

315.3 g/mol |

IUPAC Name |

2-(9H-carbazole-3-carbonyl)benzoic acid |

InChI |

InChI=1S/C20H13NO3/c22-19(14-6-1-2-7-15(14)20(23)24)12-9-10-18-16(11-12)13-5-3-4-8-17(13)21-18/h1-11,21H,(H,23,24) |

InChI Key |

PTDBDGDMVKTEJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 9h Carbazole 3 Carbonyl Benzoic Acid

Retrosynthetic Analysis of the 2-(9H-Carbazole-3-carbonyl)benzoic Acid Framework

A retrosynthetic analysis of this compound suggests a primary disconnection at the ketone linkage. This bond can be formed through a Friedel-Crafts acylation or a related coupling reaction. This approach logically disconnects the target molecule into two key synthons: a derivative of carbazole-3-carboxylic acid (such as its acid chloride) and a suitable aromatic partner derived from phthalic acid.

Further deconstruction of the carbazole-3-carboxylic acid precursor points towards the foundational challenge of carbazole (B46965) synthesis. The carbazole core itself can be retrosynthetically disconnected via several strategic bond cleavages, which correspond to well-established synthetic strategies. A common disconnection is across the biaryl C-C bond and the C-N bond of the pyrrole (B145914) ring, leading back to substituted diphenylamine (B1679370) or, more frequently, a 2-aminobiphenyl (B1664054) or a 2-nitrobiphenyl (B167123) derivative. The latter is a particularly common precursor, as the nitro group serves as a masked amino group, facilitating cyclization. This leads to precursors such as a substituted 2-nitrobiphenyl, which can be assembled via transition-metal-catalyzed cross-coupling reactions, for instance, between a halonitrobenzene and a functionalized arylboronic acid.

Advanced Strategies for Carbazole Core Construction

The synthesis of the carbazole nucleus is a central theme in heterocyclic chemistry, owing to its prevalence in natural products and functional materials. nih.govresearchgate.net A variety of methods have been developed, ranging from classical cyclizations to modern transition-metal-catalyzed protocols.

Reductive Cyclization Approaches for Substituted Carbazoles

One of the most powerful and widely utilized methods for constructing the carbazole skeleton is the reductive cyclization of 2-nitrobiphenyl derivatives, commonly known as the Cadogan reaction. acs.org This method involves the deoxygenative cyclization of the nitro group, typically mediated by trivalent phosphorus reagents like triphenylphosphine (B44618) (PPh3) or triethyl phosphite. acs.orgresearchgate.net The reaction is believed to proceed through a nitrene intermediate, which then undergoes intramolecular insertion into an aromatic C-H bond to form the pyrrole ring of the carbazole system. nih.gov

The advantages of the Cadogan cyclization include its operational simplicity and tolerance for a wide array of functional groups, such as halogens, alkyls, ethers, and carbonyls. acs.org The required 2-nitrobiphenyl precursors are readily accessible, often through Suzuki-Miyaura cross-coupling reactions. acs.org Research has shown that reaction efficiency can be temperature-dependent, with higher-boiling solvents often providing better yields. acs.org

| Reaction | Key Reagents | Typical Conditions | Advantages | Reference |

| Cadogan Reductive Cyclization | 2-Nitrobiphenyl, PPh₃ or P(OEt)₃ | High temperature (e.g., refluxing o-dichlorobenzene) | Good functional group tolerance, accessible precursors | acs.org |

Transition-Metal-Catalyzed Annulation and Cyclization Protocols

In recent years, transition-metal catalysis has emerged as a formidable tool for the synthesis and functionalization of carbazoles. nih.gov Catalytic systems based on metals such as palladium, rhodium, copper, and iron have enabled novel and efficient routes to the carbazole core. nih.govresearchgate.net

A prominent strategy involves the Suzuki-Miyaura cross-coupling to first construct a 2-halobiphenyl or 2-aminobiphenyl intermediate, which then undergoes an intramolecular C-N bond-forming reaction. Palladium-catalyzed C-H activation and functionalization have also become a cornerstone of modern carbazole synthesis, allowing for the direct and regioselective introduction of various substituents onto the carbazole nucleus. nih.govresearchgate.netdntb.gov.ua These methods offer high efficiency and regioselectivity, providing access to complex carbazole derivatives that are difficult to obtain through classical methods. nih.gov

| Catalyst Type | Reaction Class | Key Features | Reference |

| Palladium | C-H Activation, Cross-Coupling | High regioselectivity, late-stage functionalization | nih.govresearchgate.net |

| Rhodium | C-H Alkenylation | Direct introduction of alkenyl groups at C1/C8 | researchgate.net |

| Copper | Cycloaddition | [4+2] cycloaddition of indole (B1671886) derivatives | rsc.org |

Indole-Based Synthetic Routes to Carbazole Derivatives

Given that carbazole can be viewed as an indole with a fused benzene (B151609) ring, synthetic strategies starting from indole derivatives are of great interest. researchgate.net These routes typically involve a benzannulation reaction, where a six-membered ring is constructed onto the indole framework. researchgate.net

A variety of methods have been developed to achieve this transformation. One approach is a metal-free, formal [2+2+2] annulation of indoles with components like ketones and nitroolefins, promoted by reagents such as ammonium (B1175870) iodide. acs.org Transition-metal catalysis also plays a significant role; for example, gold- or palladium-catalyzed cyclization of indole-tethered allenes provides a direct and atom-economical route to the carbazole skeleton. chim.it These indole-to-carbazole strategies offer modularity and access to diverse substitution patterns. researchgate.netrsc.org

Targeted Synthesis of this compound and its Precursors

The synthesis of the title compound relies on the availability of appropriately functionalized precursors, particularly carbazole-3-carboxylic acid.

Synthesis of Carbazole-3-carboxylic Acid and Derivatives

A practical and regioselective synthesis for 9H-Carbazole-3-carboxylic acid has been reported, which employs a Suzuki-Miyaura coupling followed by a Cadogan reductive cyclization. The synthesis begins with the conversion of 3-bromobenzoic acid methyl ester into its corresponding boronic ester derivative. This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling with 1-bromo-2-nitrobenzene. The resulting 2'-Nitro-biphenyl-3-carboxylic acid methyl ester is then subjected to reductive cyclization using triphenylphosphine in o-dichlorobenzene. This cyclization step yields a mixture of the desired 9H-Carbazole-3-carboxylic acid methyl ester and its 1-carboxylic acid isomer. Following separation, the pure methyl ester is hydrolyzed under basic conditions (e.g., potassium hydroxide) to afford the final 9H-Carbazole-3-carboxylic acid in high yield.

Table of Synthetic Steps for 9H-Carbazole-3-carboxylic acid

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3-Bromobenzoic acid methyl ester | Bis(pinacolato)diboron, PdCl₂(PPh₃)₂, KOAc | 3-(4,4,5,5-Tetramethyl- nih.govresearchgate.netdntb.gov.uadioxaborolan-2-yl)-benzoic acid methyl ester | 82% | |

| 2 | Boronic ester from Step 1 | 1-Bromo-2-nitrobenzene, Pd(PPh₃)₄, K₂CO₃ | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 85% | |

| 3 | Product from Step 2 | PPh₃, o-dichlorobenzene | 9H-Carbazole-3-carboxylic acid methyl ester | 48% |

Coupling Reactions for Benzoic Acid Moiety Incorporation

The introduction of the benzoic acid moiety onto the carbazole scaffold can be achieved through various coupling reactions. A prominent strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron compound with an organohalide.

In a synthetic approach to a related compound, 9H-carbazole-3-carboxylic acid, a Suzuki-Miyaura cross-coupling reaction is a key step. acs.org This methodology can be adapted for the synthesis of this compound. The general strategy would involve the coupling of a carbazole-3-boronic acid derivative with a suitably substituted 2-halobenzoic acid derivative. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. acs.org

Another significant method for incorporating the 2-carboxybenzoyl group is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic proton with an acyl group. For the synthesis of this compound, carbazole can be directly acylated with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). dissertationtopic.net This reaction directly introduces the desired 2-carboxybenzoyl moiety onto the carbazole ring. The regioselectivity of this reaction is a critical aspect, as acylation can occur at different positions of the carbazole nucleus. nih.govresearchgate.net

The following table summarizes representative coupling reactions for the incorporation of the benzoic acid moiety.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Moiety | Reference(s) |

| Suzuki-Miyaura Coupling | Carbazole-3-boronic acid, 2-Halobenzoic acid derivative | Pd(PPh₃)₄, Base | 2-(9H-Carbazole-3-yl)benzoic acid derivative | acs.org |

| Friedel-Crafts Acylation | 9H-Carbazole, Phthalic anhydride | AlCl₃ | This compound | dissertationtopic.net |

One-Pot and Cascade Reactions in Carbazole Synthesis

For instance, a one-pot synthesis of 9H-carbazoles can be achieved through a microwave-assisted palladium-catalyzed tandem reaction. organic-chemistry.org This method combines a Buchwald-Hartwig amination and a direct arylation in a single procedure. Such efficient formations of the carbazole nucleus are crucial preliminary steps before the introduction of the 2-carboxybenzoyl group.

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a sequence without the isolation of intermediates, have also been developed for the synthesis of functionalized carbazoles. acs.orgmdpi.com An example is the alkylation/olefination cascade of indolecarboxaldehydes with donor-acceptor cyclopropanes, which can lead to functionalized dihydrocarbazoles and subsequently to fully aromatic carbazoles. acs.org These advanced strategies streamline the synthesis of complex carbazole derivatives.

Mechanistic Insights into Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and controlling product outcomes. The formation of the carbazole ring and the introduction of the acyl group involve distinct and well-studied mechanistic pathways.

The Friedel-Crafts acylation of carbazole with phthalic anhydride is a key transformation for the synthesis of this compound. The mechanism proceeds through several steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, coordinates to one of the carbonyl oxygens of phthalic anhydride, making the other carbonyl carbon more electrophilic. Cleavage of the anhydride C-O bond results in the formation of a resonance-stabilized acylium ion. youtube.comyoutube.com

Electrophilic Aromatic Substitution: The electron-rich carbazole ring acts as a nucleophile and attacks the electrophilic acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. alexandonian.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the carbazole ring and yielding the final acylated product. youtube.comyoutube.com

The Cadogan reductive cyclization, another method to form the carbazole ring system, involves the deoxygenation of a nitro group on a biaryl compound by a phosphine (B1218219) reagent, leading to a nitrene intermediate which then undergoes cyclization.

Regioselectivity is a critical consideration in the synthesis of substituted carbazoles, as the molecule offers several positions for substitution. In the Friedel-Crafts acylation of unsubstituted 9H-carbazole, the substitution pattern is influenced by the electronic properties of the carbazole nucleus. The nitrogen atom is an ortho-, para-director, and the positions C-3 and C-6 are the most electron-rich and sterically accessible, making them the preferred sites for electrophilic attack. nih.govalexandonian.com Therefore, the acylation of 9H-carbazole with phthalic anhydride is expected to yield the 3-acylated product as a major isomer.

The presence of substituents on the carbazole ring can alter this regioselectivity. Electron-donating groups generally enhance the reactivity and maintain the preference for C-3 and C-6 acylation, while electron-withdrawing groups can deactivate the ring and potentially lead to mixtures of products. nih.gov The choice of solvent and catalyst can also influence the regiochemical outcome of the reaction. researchgate.net

Stereoselectivity is generally not a primary concern in the synthesis of the planar aromatic system of this compound.

Sustainable and Environmentally Conscious Synthetic Practices

The development of green and sustainable synthetic methods is a growing focus in chemical research, aiming to reduce the environmental impact of chemical processes.

Efforts to develop greener synthetic routes for carbazole derivatives have focused on several areas:

Green Catalysts for Friedel-Crafts Acylation: Traditional Friedel-Crafts acylation often requires stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃. Research has explored the use of more environmentally benign and recyclable solid acid catalysts. Examples include sulfated zirconia, zeolites, clays, and metal triflates like bismuth triflate. researchgate.netrsc.orgroutledge.com Ionic liquids have also been investigated as both catalysts and solvents for this reaction. dissertationtopic.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and minimize the use of solvents in the synthesis of carbazoles and their derivatives. organic-chemistry.orgtandfonline.comrsc.orgnih.gov Microwave-assisted procedures have been successfully applied to both the formation of the carbazole ring and subsequent functionalization reactions.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, reduces the generation of volatile organic waste. Mechanochemical methods, such as ball milling, have been explored for solvent-free Friedel-Crafts acylation reactions. nih.gov

These green approaches offer more sustainable alternatives to traditional synthetic methods, aligning with the principles of green chemistry. researchgate.net

Rational Design, Functionalization, and Derivatization of 2 9h Carbazole 3 Carbonyl Benzoic Acid

Strategic Functionalization for Tunable Electronic and Optical Attributes

The electronic and optical properties of the 2-(9H-Carbazole-3-carbonyl)benzoic acid scaffold can be precisely controlled through strategic functionalization. Modifications can be targeted at several positions, most commonly the carbazole (B46965) nitrogen (N-9) or other positions on the aromatic rings, to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The introduction of functional groups with varying electronic characteristics (electron-donating or electron-withdrawing) at different positions on the carbazole ring system fundamentally alters the intramolecular charge distribution and, consequently, the optoelectronic properties. nih.gov

Electron-Donating Groups (EDGs): Attaching EDGs, such as alkoxy (-OR) or amino (-NR₂) groups, to the carbazole backbone (e.g., at the 2, 7, or 6 positions) increases the electron density of the carbazole donor unit. This typically raises the HOMO energy level, which can facilitate more efficient hole injection in electronic devices.

Electron-Withdrawing Groups (EWGs): Conversely, attaching strong EWGs, such as cyano (-CN) or sulfonyl (-SO₂R) groups, lowers both the HOMO and LUMO energy levels. beilstein-journals.org This modification can enhance electron affinity and improve the stability of the molecule against oxidation. When EWGs are attached directly to the acceptor portion of a molecule, they can significantly lower the energy gap between the singlet and triplet states (ΔEST), which is a crucial parameter for designing efficient thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.org

The position of the substituent is also critical. Functionalization at the 3- and 6-positions of the carbazole core provides the most effective extension of π-conjugation along the long axis of the molecule, leading to significant shifts in absorption and emission spectra. researchgate.net Functionalization at the N-9 position is commonly used to attach solubilizing groups (like alkyl chains) or to link the carbazole unit to other molecular or polymeric structures without significantly altering the core electronic properties. chim.it

The hypothetical effects of various substituents on the electronic properties of a carbazole-based system are summarized in the table below.

| Substituent Group | Electronic Nature | Typical Position | Expected Effect on HOMO | Expected Effect on LUMO | Expected Impact on Band Gap |

| Methoxy (-OCH₃) | Strong Donor | C-2, C-7 | Increase | Slight Increase | Decrease |

| tert-Butyl | Weak Donor | C-3, C-6 | Slight Increase | Minimal Change | Slight Decrease |

| Cyano (-CN) | Strong Acceptor | C-2 | Decrease | Significant Decrease | Decrease |

| Phenyl (-C₆H₅) | π-System | C-2, C-7 | Slight Increase | Slight Decrease | Decrease |

| Alkyl (-CₙH₂ₙ₊₁) | Solubilizing/Weak Donor | N-9 | Minimal Change | Minimal Change | Minimal Change |

Polymeric Architectures Incorporating this compound Moieties

The bifunctional nature of this compound, possessing both a robust photoactive carbazole unit and a reactive carboxylic acid, makes it an ideal monomer for the construction of high-performance polymers.

Carbazole-containing conjugated polymers are frequently synthesized using transition metal-catalyzed cross-coupling reactions. chim.it To prepare this compound for such polymerizations, it would typically first be halogenated (e.g., brominated) at reactive positions on the carbazole ring, such as C-2 and C-7. This di-halogenated monomer can then be polymerized with a suitable comonomer, for example a diboronic ester, via Suzuki coupling. nih.govmdpi.com This method is highly versatile for creating well-defined polymer structures. nih.gov

Alternatively, the carboxylic acid group provides a direct route for step-growth polymerization. It can react with diols or diamines to form polyesters and polyamides, respectively. While these polymers are not fully conjugated along the backbone, the carbazole moieties exist as pendant groups, imparting their favorable electronic properties to the material. Such architectures are useful for applications where solution processability and specific functionalities are desired. researchgate.net

The design of polymers with alternating electron-donor (D) and electron-acceptor (A) units along a π-conjugated backbone is a powerful strategy for tuning optoelectronic properties. nih.gov This D-A architecture induces an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which leads to a smaller HOMO-LUMO gap and a red-shift in the material's absorption and emission spectra. mdpi.com

The this compound unit can be incorporated into D-A polymers in two principal ways:

As the Donor Unit: The carbazole moiety serves as the electron donor. rsc.org When copolymerized with a monomer containing a strong electron acceptor like benzothiadiazole or benzotriazole, the resulting polymer will exhibit strong ICT characteristics. nih.govrsc.orgmdpi.com

As a Combined D-A Unit: The inherent structure of the molecule, with its electron-donating carbazole and electron-accepting carbonyl-benzoic acid part, can be considered a D-A system in itself. Polymerizing this monomer can create a polymer with localized D-A characteristics at each repeating unit.

By carefully selecting the comonomer, the electronic properties of the resulting D-A polymer can be precisely engineered. For instance, using a stronger acceptor comonomer will result in a lower band gap material that absorbs and emits at longer wavelengths. mdpi.comnih.gov This principle is fundamental to developing materials for organic solar cells, which require broad sunlight absorption, and for red or near-infrared organic light-emitting diodes (OLEDs). rsc.org

Supramolecular Assembly and Self-Organizing Systems

Supramolecular assembly utilizes non-covalent interactions to organize molecules into ordered, functional architectures. The structure of this compound is exceptionally well-suited for directing self-assembly through a combination of strong, directional hydrogen bonds and aromatic interactions.

The key intermolecular forces governing the self-assembly of this compound are:

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen-bond donor and acceptor. It can readily form highly stable and directional dimer motifs with a neighboring molecule. mpg.demdpi.com This interaction is a primary driver for the formation of one-dimensional chains or two-dimensional networks.

π-π Stacking: The large, planar, and electron-rich surface of the carbazole ring system promotes π-π stacking interactions between adjacent molecules. This interaction is crucial for facilitating charge transport in the solid state, as it allows for orbital overlap between molecules.

Dipole-Dipole Interactions: The carbonyl group introduces a significant dipole moment, leading to dipole-dipole interactions that can further stabilize the assembled structures.

The interplay of these interactions can lead to the formation of highly ordered supramolecular networks. nih.gov For example, hydrogen bonding can create 1D polymeric chains, which then arrange into 2D sheets or 3D crystals via π-π stacking and van der Waals forces. The ability to form such ordered aggregates is a key factor in achieving high charge carrier mobility in organic thin-film transistors and other electronic devices. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Spectroscopic Analyses for Structural Verification (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are crucial for mapping the carbon-hydrogen framework of a molecule. For 2-(9H-Carbazole-3-carbonyl)benzoic acid, specific chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern on both the carbazole (B46965) and benzoic acid moieties. However, no published ¹H NMR or ¹³C NMR spectral data for this specific compound could be located.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the case of the title compound, characteristic absorption bands would be expected for the N-H stretch of the carbazole, the C=O stretches of the ketone and carboxylic acid, and the broad O-H stretch of the carboxylic acid. A detailed experimental IR spectrum with peak assignments for this compound is not available in the reviewed literature.

Mass Spectrometry (MS): This technique determines the molecular weight and can provide information about the structure through fragmentation patterns. The exact mass of this compound would be confirmed by high-resolution mass spectrometry (HRMS). No specific mass spectrometry data has been reported for this compound.

Table 1: Summary of Spectroscopic Data Search

| Spectroscopic Technique | Findings for this compound |

|---|---|

| ¹H NMR | No specific data found. |

| ¹³C NMR | No specific data found. |

| Infrared (IR) Spectroscopy | No specific data found. |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding and π-π stacking. A search for a solved crystal structure of this compound in crystallographic databases did not yield any results. Therefore, definitive data on its solid-state conformation, crystal system, and packing arrangement is not currently available.

Table 2: Crystallographic Data Search

| Parameter | Findings for this compound |

|---|---|

| Crystal System | Not available. |

| Space Group | Not available. |

| Unit Cell Dimensions | Not available. |

| Bond Lengths / Angles | Not available. |

Electrochemical Characterization for Redox Behavior and Charge Transport Properties

The electrochemical properties of carbazole derivatives are of significant interest due to their application in organic electronics as hole-transporting materials. Techniques like cyclic voltammetry (CV) are used to determine redox potentials (e.g., oxidation potential), which are correlated to the highest occupied molecular orbital (HOMO) energy level. This data is vital for assessing the suitability of a compound in electronic devices. A literature search for electrochemical studies, such as cyclic voltammetry, on this compound did not provide any specific data regarding its redox behavior or charge transport characteristics.

Table 3: Electrochemical Data Search

| Property | Findings for this compound |

|---|---|

| Oxidation Potential | No specific data found. |

| Reduction Potential | No specific data found. |

| HOMO/LUMO Energy Levels | No specific data found. |

Computational Chemistry and Theoretical Investigations of 2 9h Carbazole 3 Carbonyl Benzoic Acid

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. It is extensively used to probe the ground-state properties of molecules like 2-(9H-Carbazole-3-carbonyl)benzoic acid.

The first step in any theoretical investigation is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this involves calculating the minimum energy structure. DFT calculations predict that the carbazole (B46965) and phenyl rings are not coplanar. A significant dihedral angle exists between the plane of the carbazole unit and the benzoic acid moiety, primarily due to the steric hindrance introduced by the carbonyl linker.

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| C-N Bond Length (Carbazole) | ~1.38 Å | Indicates partial double bond character within the heterocyclic ring. |

| C=O Bond Length (Carbonyl) | ~1.23 Å | Typical double bond length for a ketone. |

| Dihedral Angle (Carbazole-Phenyl) | 45° - 60° | The twist angle between the two main aromatic systems due to the carbonyl linker. |

| O-H Bond Length (Carboxylic Acid) | ~0.98 Å | Standard single bond length for a carboxylic acid proton. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. For donor-acceptor systems like this compound, the spatial distribution of these orbitals is highly informative.

DFT calculations consistently show that for this class of compounds, the HOMO is primarily localized on the electron-rich carbazole moiety. nankai.edu.cnresearchgate.net The nitrogen atom and the fused benzene (B151609) rings of the carbazole system contribute significantly to this orbital. Conversely, the LUMO is predominantly centered on the electron-deficient benzoic acid fragment, including the carbonyl linker. nankai.edu.cn This spatial separation of HOMO and LUMO is a hallmark of an intramolecular charge transfer (ICT) character upon electronic excitation.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (ΔE), is a key parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition. nih.gov A smaller gap generally implies higher reactivity and a lower energy absorption maximum (a red-shift). nih.gov For carbazole derivatives linked to acceptor groups, the HOMO-LUMO gap can be tuned by modifying the strength of the donor or acceptor. nankai.edu.cn

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing donor-acceptor interactions and charge transfer within the molecule. For this compound, NBO analysis quantifies the intramolecular charge transfer from the carbazole donor to the benzoic acid acceptor in the ground state.

This analysis confirms that the nitrogen atom of the carbazole ring and the aromatic carbons are sites of negative charge (electron-rich), while the carbonyl carbon and the carboxylic acid group are electron-deficient. The analysis of orbital interactions within the NBO framework reveals significant delocalization of electron density from the lone pair of the carbazole nitrogen into the aromatic π-system. Furthermore, it highlights hyperconjugative interactions that stabilize the molecule, such as those between the π orbitals of the aromatic rings and the σ* orbitals of adjacent bonds. nih.gov This charge polarization is fundamental to the molecule's reactivity, intermolecular interactions, and its behavior in external electric fields. mdpi.com

Excited State Properties through Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronic excited states and predicting UV-Vis absorption and emission spectra. researchgate.netrsc.org

TD-DFT calculations on this compound predict the energies and intensities (oscillator strengths) of electronic transitions. The lowest energy absorption band, which is of primary interest, typically corresponds to the HOMO→LUMO transition. researchgate.net Given the spatial separation of these orbitals, this transition is characterized as an intramolecular charge transfer (ICT) event, where an electron is promoted from the carbazole donor to the benzoic acid acceptor.

The calculated absorption spectrum generally shows multiple bands. High-energy bands are often associated with localized π→π* transitions within the carbazole or benzoic acid moieties, while the lower-energy band corresponds to the ICT transition. rsc.orgresearchgate.net The calculated maximum absorption wavelength (λmax) for this ICT band is highly dependent on the chosen functional and the inclusion of solvent effects in the calculation. academie-sciences.fr

Similarly, TD-DFT can be used to optimize the geometry of the first excited state to predict fluorescence emission. The energy difference between the ground state and the relaxed excited state provides the emission energy. The difference between the absorption and emission energies is the Stokes shift, which is often significant in molecules with pronounced ICT character due to geometric relaxation in the excited state.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S₀ → S₁ | 350 - 400 nm | > 0.5 | HOMO→LUMO (ICT) |

| S₀ → S₂ | ~330 nm | ~0.2 | Local π→π* (Carbazole) |

| S₀ → S₃ | ~295 nm | ~0.3 | Local π→π* (Carbazole) |

Simulations of Intermolecular Interactions and Aggregation Phenomena

In the solid state or in concentrated solutions, the properties of this compound are governed by intermolecular interactions. Computational methods can simulate these phenomena. The carboxylic acid group is a primary site for strong intermolecular hydrogen bonding, typically leading to the formation of centrosymmetric dimers where two molecules are linked via a pair of O-H···O=C hydrogen bonds. mdpi.com

In addition to hydrogen bonding, π-stacking interactions between the planar carbazole moieties of adjacent molecules can play a significant role in molecular aggregation. These are non-covalent interactions driven by a combination of electrostatic and dispersive forces. mdpi.com DFT calculations, often with dispersion corrections (e.g., DFT-D3), can be used to calculate the binding energies of dimers and larger aggregates, revealing the most favorable packing arrangements. Understanding these interactions is crucial as aggregation can significantly alter the electronic and photophysical properties of the material, often leading to changes in absorption and emission spectra.

Lack of Specific Research Data Hinders In-Depth Computational Analysis of this compound

While a considerable body of research exists on the computational analysis of various carbazole derivatives, these studies focus on molecules with different substitution patterns and are often tailored to specific applications, such as in the fields of optoelectronics and medicinal chemistry. The methodologies employed in these studies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide a general framework for understanding the electronic and structural properties of the carbazole scaffold. However, the unique structural arrangement of a carbonyl-linked benzoic acid at the 3-position of the carbazole ring in this compound necessitates a dedicated computational investigation to elucidate its specific characteristics.

The absence of targeted research into this compound means that crucial data points for a detailed computational analysis are unavailable. This includes, but is not limited to:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.

Spectroscopic Predictions: Simulated absorption and emission spectra that are vital for understanding the compound's interaction with light.

Structure-Property Relationships: In-depth analysis of how modifications to the molecular structure would influence its chemical and physical properties.

Without such foundational data from dedicated computational studies, a scientifically accurate and detailed article on the advanced computational modeling for structure-property relationship prediction of this compound cannot be generated. The scientific community has yet to publish research that would provide the necessary findings and data tables to fulfill a comprehensive review on this specific topic. Further experimental and theoretical research is required to fill this knowledge void.

Applications in Advanced Functional Materials and Optoelectronic Devices

Organic Field-Effect Transistors (OFETs) and Charge Transport

While carbazole (B46965) derivatives are recognized for their potential in OFETs, specific studies detailing the use of 2-(9H-Carbazole-3-carbonyl)benzoic acid as an active layer material were not found. nbinno.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. researchgate.net

Role as Active Layer Materials

In principle, carbazole-based materials can function as the p-type (hole-transporting) active layer in OFETs. The carbazole unit's electron-rich nature facilitates hole transport. For a material like this compound, its ability to form well-ordered thin films would be crucial for efficient charge transport. However, no performance data such as charge mobility, on/off ratio, or threshold voltage has been reported for this specific compound.

Enhancing Charge Mobility through Molecular Design

The design of organic semiconductors is key to achieving high charge mobility. researchgate.net Strategies for carbazole derivatives often involve creating planar structures with extended π-conjugation to facilitate intermolecular charge hopping. The introduction of various functional groups can influence molecular packing and electronic properties. While the benzoic acid group in the target molecule could influence solid-state packing, its specific impact on charge mobility has not been documented.

Organic Light-Emitting Diodes (OLEDs): Emitters, Hosts, and Hole-Transport Layers

Carbazole derivatives are foundational materials in OLED technology, frequently used as hosts for phosphorescent emitters, as hole-transporting materials, and sometimes as blue-emitting materials themselves. mdpi.comnih.govrsc.orgmdpi.comnih.gov This is due to their high triplet energy and good hole-transporting characteristics. mdpi.comnbinno.com

Material Design for High Efficiency and Stability

For a material to be an effective host in a phosphorescent OLED (PHOLED), its triplet energy must be higher than that of the phosphorescent guest (emitter) to ensure efficient energy transfer. nih.gov Carbazole's rigid structure contributes to high triplet energies. Bipolar host materials, which can transport both holes and electrons, are often designed by combining an electron-donating carbazole unit with an electron-accepting moiety. nih.govrsc.orgnih.gov

Derivatives of carbazole have been successfully used to create highly efficient OLEDs, including deep-blue and white-light-emitting devices. mdpi.comrsc.orgnih.gov However, there are no specific reports on the synthesis or performance of OLEDs using this compound as either an emitter, host, or hole-transport material.

Photovoltaic Technologies: Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells

The structure of this compound is highly suggestive of its potential use as a sensitizer (B1316253) in DSSCs. The carbazole group can act as an electron donor, and the carboxylic acid on the benzoic group is a classic anchoring group that binds to the surface of semiconductor oxides like TiO2. nih.govepa.gov

Development of Carbazole-Based Sensitizers

The typical architecture for an organic DSSC dye is a Donor-π-Acceptor (D-π-A) structure. nih.govdergipark.org.tr In this model, the carbazole would be the donor (D), and the carboxylic acid function as the acceptor/anchor (A). The carbonyl and phenyl groups would constitute part of the π-bridge that connects the donor and acceptor. The goal of this design is to facilitate efficient charge separation upon photoexcitation, with the electron being injected from the dye into the semiconductor's conduction band. mdpi.comresearchgate.net

Numerous carbazole-based dyes have been synthesized and tested in DSSCs, some showing promising power conversion efficiencies. epa.govresearchgate.netnitk.ac.inmdpi.com Additionally, carbazole derivatives with carboxylic or phosphonic acid anchoring groups are being developed as self-assembled monolayers (SAMs) to serve as efficient hole-transport layers in high-performance perovskite solar cells. nih.govresearchgate.netnih.gov

Despite the structural suitability, no published studies were found that specifically measure the photovoltaic performance (e.g., power conversion efficiency, short-circuit current density, open-circuit voltage) of DSSCs or perovskite solar cells using this compound as the sensitizer or hole-transport material.

Optimization of Hole-Transporting Materials (HTMs)

The carbazole moiety is a well-known building block for Hole-Transporting Materials used in devices like perovskite solar cells and Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov Its electron-donating nature and ability to form stable, amorphous films make it a suitable core for HTMs. nih.gov Research in this area focuses on modifying the carbazole core at various positions (commonly the 2, 3, 6, 7, and 9 positions) to tune its properties. mdpi.comnih.gov For instance, studies have explored carbazole-terminated molecules and donor-acceptor type structures to enhance hole mobility and device performance. nih.govosti.gov While extensive research exists on numerous carbazole derivatives for HTMs, no studies specifically report the synthesis or performance of "this compound" for this purpose.

Integration in Chemical and Biosensing Platforms

The inherent fluorescence of the carbazole scaffold makes it an attractive component for the development of chemical and biological sensors. nih.govnih.govclockss.org Researchers have designed and synthesized various carbazole-based fluorescent sensors that can detect specific analytes, such as metal ions or biological molecules like glucose, often through mechanisms like aggregation-induced emission (AIE) or fluorescence quenching/enhancement. nih.govresearchgate.net These sensors are typically functionalized to create specific binding sites for the target analyte. nih.gov Despite the broad interest in carbazole derivatives for sensing applications, there is no available research describing the design, synthesis, or application of "this compound" as a chemical sensor or biosensor.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Complex Architectures

The synthesis of complex molecular structures based on the 2-(9H-Carbazole-3-carbonyl)benzoic acid framework is moving beyond traditional multi-step solution-phase reactions. Emerging methodologies prioritize efficiency, selectivity, and sustainability. A significant area of innovation is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. researchgate.net This approach offers numerous advantages, including reduced waste, shorter reaction times, and often, improved yields. researchgate.net

Palladium-catalyzed solid-state C-N cross-coupling reactions, performed through high-temperature ball-milling, represent a promising route for synthesizing N-arylcarbazole derivatives efficiently and without large volumes of organic solvents. researchgate.net Furthermore, solventless C-H functionalization techniques, catalyzed by transition metals like Rhodium, Ruthenium, Iridium, and Palladium, are being developed. These methods, which can be performed with simple open-air grinding and heating, offer a low-cost and operationally simple alternative to automated ball milling for creating complex carbazole-based molecules. researchgate.net

| Solventless C-H Functionalization | High atom economy, operational simplicity, reduces pre-functionalization steps. researchgate.net | May require expensive catalysts, selectivity can be a challenge. | Enables direct attachment of functional groups to the carbazole (B46965) core, simplifying the synthesis of multi-functional materials. |

Rational Design of Multi-Functional Materials Based on this compound

The rational design of materials leverages a deep understanding of structure-property relationships to create molecules with tailored functionalities. For materials based on this compound, this involves strategically modifying the core structure to optimize its electronic and physical properties for specific applications, such as in organic light-emitting diodes (OLEDs), semiconductors, and sensors. nih.govrsc.org

The carbazole unit is a well-known electron donor, while the benzoic acid moiety can act as an electron acceptor or an anchoring group. This inherent donor-acceptor (D-A) character is fundamental to its utility. By combining electron-donating carbazolyl units with electron-accepting units, researchers can design ambipolar host materials with high triplet energies, which are crucial for efficient blue phosphorescent OLEDs. nih.govrsc.org The design process often employs density functional theory (DFT) to predict molecular geometries, frontier molecular orbital energies (HOMO/LUMO), and triplet energies before synthesis, saving significant time and resources. rsc.orgacs.org

For instance, in the design of host materials for thermally activated delayed fluorescence (TADF) OLEDs, polymeric hosts based on carbazole are advantageous for creating uniform films and preventing dopant aggregation. nih.gov The rational design would involve tuning the electronic properties of the this compound monomer to ensure efficient energy transfer to the TADF emitter. nih.gov This could involve introducing additional functional groups to either the carbazole or benzoic acid parts of the molecule to fine-tune the energy levels.

Table 2: Principles of Rational Design for Carbazole-Based Materials

| Design Strategy | Target Property | Potential Application |

|---|---|---|

| Tuning Donor/Acceptor Strength | Modulate HOMO/LUMO levels, control charge injection/transport. | OLEDs, Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs). researchgate.net |

| Introducing Bulky Side Groups | Inhibit intermolecular aggregation (π-π stacking), improve solubility. | Solution-processed electronics, improved OLED efficiency. nih.gov |

| Extending π-Conjugation | Red-shift absorption/emission spectra, enhance charge mobility. | Full-color displays, near-infrared sensors. |

| Incorporating Specific Binding Sites | Create selective interactions with analytes or surfaces. | Chemical sensors, surface modifiers for electrodes. |

Advanced Characterization Techniques for In-Operando Studies

To fully understand and optimize the performance of functional materials, it is crucial to study them under actual operating conditions. In-operando characterization techniques allow for real-time monitoring of the physical, chemical, and electronic changes within a device as it functions. rsc.orgrsc.org This approach provides invaluable insights into charge carrier dynamics, material degradation, and interfacial phenomena that are often missed by conventional ex situ measurements. rsc.orgjos.ac.cn

For materials derived from this compound used in an OLED, for example, in-operando techniques could track changes in morphology, electronic structure, and local ionic flows during device operation.

Key in-operando techniques applicable to carbazole-based materials include:

In-situ Atomic Force Microscopy (AFM): This technique can monitor nanoscale morphological changes on the surface of a thin film during operation, revealing processes like crystallization or degradation. jos.ac.cn

In-situ X-ray Characterization (e.g., XRD, XAS): These methods provide real-time information about the evolution of the crystal structure and the electronic state of the material during electrochemical processes or thermal stress. iapchem.org

Electrochemical Strain Microscopy (ESM): A powerful tool capable of probing local ionic flows and electrochemical reactivity with high spatial resolution, which is critical for understanding the performance of organic electrochemical transistors or battery electrodes. jos.ac.cn

Scanning Differential Microscopy (SDM): Used in-operando, SDM can map the nanoscale conductivity across a device channel, revealing electrical heterogeneities and their dependence on operating parameters like gate voltage. jos.ac.cn

These advanced techniques bridge the gap between material properties and device performance, enabling a more rational approach to troubleshooting failures and designing next-generation materials. rsc.org

Scalable and Sustainable Manufacturing of Carbazole-Based Functional Materials

For carbazole-based materials to move from the laboratory to commercial applications, the development of scalable and sustainable manufacturing processes is essential. Traditional organic synthesis often relies on petroleum-based solvents and multi-step processes that generate significant waste, making them unsuitable for large-scale industrial production.

The push for green chemistry is driving innovation in this area. As mentioned, mechanochemistry is a leading sustainable alternative, eliminating the need for bulk solvents and often proceeding faster and more efficiently than conventional methods. researchgate.net This approach is highly desirable for industrial applications as it reduces both environmental impact and production costs. researchgate.net

Another key aspect is the use of earth-abundant catalysts and renewable starting materials. Research into catalytic systems that avoid rare or toxic metals is a priority. Furthermore, developing synthetic routes that start from bio-based feedstocks rather than petroleum would significantly improve the sustainability profile of these functional materials. The principles of process intensification, such as using continuous flow reactors instead of batch processing, can also lead to better control, higher yields, and a smaller manufacturing footprint.

The scalability of these sustainable methods is a critical research focus. Demonstrating that a green chemistry approach, like mechanochemical synthesis, can be scaled up from milligrams in the lab to kilograms or tons in an industrial setting is the final step in enabling the widespread adoption of functional materials derived from this compound.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 2-(9H-carbazole-3-carbonyl)benzoic acid?

Methodological Answer:

Synthesis typically involves coupling carbazole derivatives with benzoic acid precursors. A common approach is the Friedel-Crafts acylation of 9H-carbazole-3-carbonyl chloride with methyl 2-hydroxybenzoate, followed by hydrolysis to yield the free acid. Key parameters:

- Catalysts : Use Lewis acids (e.g., AlCl₃) to activate the acyl chloride.

- Solvent : Anhydrous dichloromethane or toluene under inert atmosphere.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials. Recrystallization from ethanol/water improves purity (>95% by HPLC).

- Yield Optimization : Monitor reaction progress via TLC; excess acyl chloride (1.2 eq) and prolonged reaction time (24–48 hrs) enhance conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.